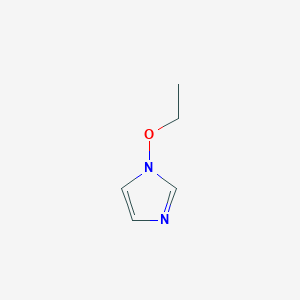

1-ethoxy-1H-imidazole

Overview

Description

1-ethoxy-1H-imidazole is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It is a white or colorless solid that is highly soluble in water and other polar solvents .

Synthesis Analysis

Imidazole has become an important synthon in the development of new drugs . The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications .Molecular Structure Analysis

The molecular structure of this compound consists of a five-membered ring with three carbon atoms, two nitrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Physical and Chemical Properties Analysis

This compound is a white or colorless solid that is highly soluble in water and other polar solvents . It shows both acidic and basic properties .Scientific Research Applications

Thromboxane Synthetase Inhibition

1-(2-Phenoxyethyl)-1H-imidazole and its analogues have been studied for their inhibitory activity against thromboxane synthetase, an enzyme involved in the formation of thromboxane, a compound that plays a role in blood clot formation. These studies have identified compounds with increased potency against thromboxane synthetase by introducing a carboxyl group at a suitable distance from the imidazole ring, highlighting the potential of imidazole derivatives in the development of cardiovascular drugs (Cross, Dickinson, Parry, & Randall, 1985).

Anticancer and Cyclooxygenase Inhibition

The synthesis and evaluation of 1H-imidazoles for biological activity have led to the discovery of compounds with hormonal activity in estrogen receptor-positive cells and strong antiproliferative effects against human breast cancer cell lines. Additionally, some of these compounds have shown significant inhibitory effects on cyclooxygenase enzymes, suggesting a multifaceted mode of action that could be beneficial in cancer therapy (Wiglenda, Ott, Kircher, Schumacher, Schuster, Langer, & Gust, 2005).

Antimicrobial and Anticancer Activities

Imidazole derivatives, characterized by their imidazole nitrogen-containing heterocyclic ring, are known for their antimicrobial and anticancer activities. The synthesis and characterization of these compounds, such as 2-(4-methoxynaphthalen-1-yl)-1-(4-methoxyphenyl)-1H-phenanthro[9,10-d] imidazole, have contributed to the understanding of their pharmacokinetic characteristics, which are crucial for optimizing solubility and bioavailability in medicinal chemistry applications (Ramanathan, 2017).

Corrosion Inhibition

Imidazole derivatives have also been explored for their potential as corrosion inhibitors, demonstrating the chemical versatility of these compounds. Studies on 4-(4,5-bis(4-methoxyphenyl)-1H-imidazol-2-yl)phenol and related derivatives have shown their effectiveness in protecting metals from corrosion in acidic solutions, highlighting the potential for applications in materials science and engineering (Prashanth, Kumar, Prathibha, Raghu, Kumar, Jagadeesha, Mohana, & Krishna, 2021).

Tubulin Polymerization Inhibition

Research on 1-(3′,4′,5′-trimethoxyphenyl)-2-aryl-1H-imidazole derivatives has led to the discovery of potent tubulin polymerization inhibitors, with significant anticancer activity both in vitro and in vivo. These compounds, designed as cis-restricted combretastatin A-4 analogues, have shown promise as anticancer drug candidates, further underscoring the importance of imidazole derivatives in the development of new therapeutic agents (Romagnoli, Baraldi, Prencipe, Oliva, Baraldi, Tabrizi, López-Cara, Ferla, Brancale, Hamel, Ronca, Bortolozzi, Mariotto, Basso, & Viola, 2016).

Mechanism of Action

Target of Action

1-Ethoxy-1H-imidazole, also known as 1-ethoxyimidazole, is a derivative of imidazole, a five-membered heterocyclic compound . Imidazole derivatives have been found to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, and antifungal activities . .

Mode of Action

Imidazole derivatives have been shown to have excellent selectivity activity against certain parasites

Biochemical Pathways

Imidazole is a key component of many functional molecules and is utilized in a diverse range of applications . It is involved in the synthesis of many natural products such as histidine, purine, and histamine .

Action Environment

The solubility of imidazole in water and other polar solvents suggests that it may be influenced by the polarity of its environment .

Safety and Hazards

While specific safety and hazard information for 1-ethoxy-1H-imidazole is not available, it is generally recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye when handling similar compounds . Use of personal protective equipment and ensuring adequate ventilation is advised .

Future Directions

Imidazoles are an important heterocyclic structural motif in functional molecules and are utilized in a diverse range of applications . Despite recent advances, the development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance . This is due to the preponderance of applications to which this important heterocycle is being deployed .

Properties

IUPAC Name |

1-ethoxyimidazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O/c1-2-8-7-4-3-6-5-7/h3-5H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYLWXTCHTYMIHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCON1C=CN=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(Isopropylamino)methyl]-2-pyrrolidinone hydrochloride](/img/structure/B3095401.png)

![{1-[3-(4-Pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl}amine trifluoroacetate](/img/structure/B3095405.png)

![(2S)-2-{5,7-dioxo-5H,6H,7H-pyrrolo[3,4-b]pyrazin-6-yl}-4-methylpentanoic acid](/img/structure/B3095457.png)